molecular formula C18H23NO B6243220 rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine CAS No. 2402789-61-9

rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine

Cat. No.: B6243220
CAS No.: 2402789-61-9
M. Wt: 269.4
InChI Key:
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Description

rac-1-[(1R,4R,5R)-1-phenylbicyclo[211]hexane-5-carbonyl]piperidine is a complex organic compound featuring a bicyclic hexane structure with a phenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimization of reaction conditions to ensure consistency and yield in larger batches.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions vary based on the type of reaction For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The bicyclic hexane core provides a rigid framework that can influence the compound’s binding affinity and specificity for certain biological targets. The phenyl and piperidine groups contribute to its overall chemical reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine stands out due to its specific combination of a phenyl group and a piperidine moiety attached to the bicyclic hexane core. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2402789-61-9

Molecular Formula

C18H23NO

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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